

# An In-depth Technical Guide to 5-Methylthiazole-2-carboxylic Acid

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## Compound of Interest

Compound Name: 5-Methylthiazole-2-carboxylic acid

Cat. No.: B1323396

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## Introduction

**5-Methylthiazole-2-carboxylic acid**, a heterocyclic compound, is a significant building block in medicinal chemistry and drug discovery. Its unique structural features make it a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, tailored for professionals in the fields of chemical research and drug development.

## IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-methyl-1,3-thiazole-2-carboxylic acid.

The chemical structure is as follows:

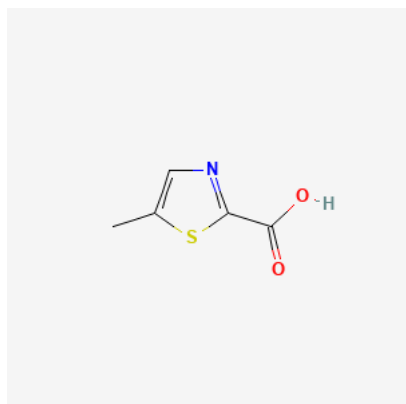


Figure 1: Chemical structure of **5-Methylthiazole-2-carboxylic acid**.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 5-methyl-1,3-thiazole-2-carboxylic acid is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>5</sub> NO <sub>2</sub> S	[1]
Molecular Weight	143.16 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	214-215 °C	[2]
Solubility	Slightly soluble in water.	
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , ppm)	δ 13.5 (s, 1H, COOH), 7.95 (s, 1H, H-4), 2.50 (s, 3H, CH <sub>3</sub> )	
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , ppm)	δ 162.5 (C=O), 148.0 (C-2), 140.0 (C-5), 130.0 (C-4), 12.0 (CH <sub>3</sub> )	[3]
IR (KBr, cm <sup>-1</sup> )	3100-2500 (br, O-H), 1700 (C=O), 1540, 1480, 1250, 900	[2]
Mass Spectrum (m/z)	143 (M <sup>+</sup> ), 99, 72, 58	[4]

# Experimental Protocols: Synthesis of 5-Methylthiazole-2-carboxylic Acid

The synthesis of 5-methyl-1,3-thiazole-2-carboxylic acid can be achieved through a two-step process involving the Hantzsch thiazole synthesis followed by hydrolysis.

## Step 1: Synthesis of Ethyl 5-Methyl-1,3-thiazole-2-carboxylate

This step utilizes the well-established Hantzsch thiazole synthesis.<sup>[5]</sup>

Materials:

- Ethyl 2-chloroacetoacetate
- Thioacetamide
- Ethanol
- Sodium bicarbonate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloroacetoacetate (1 equivalent) and thioacetamide (1 equivalent) in absolute ethanol.
- Add sodium bicarbonate (1.1 equivalents) to the mixture.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-methyl-1,3-thiazole-2-carboxylate.

- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

## Step 2: Hydrolysis to 5-Methyl-1,3-thiazole-2-carboxylic Acid

The ester from the previous step is hydrolyzed to the corresponding carboxylic acid.

Materials:

- Ethyl 5-methyl-1,3-thiazole-2-carboxylate
- Sodium hydroxide
- Water
- Ethanol
- Hydrochloric acid (concentrated)

Procedure:

- Dissolve ethyl 5-methyl-1,3-thiazole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
- Add a solution of sodium hydroxide (2 equivalents) in water to the flask.
- Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.
- After cooling to room temperature, remove the ethanol under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
- The white precipitate of 5-methyl-1,3-thiazole-2-carboxylic acid that forms is collected by filtration.

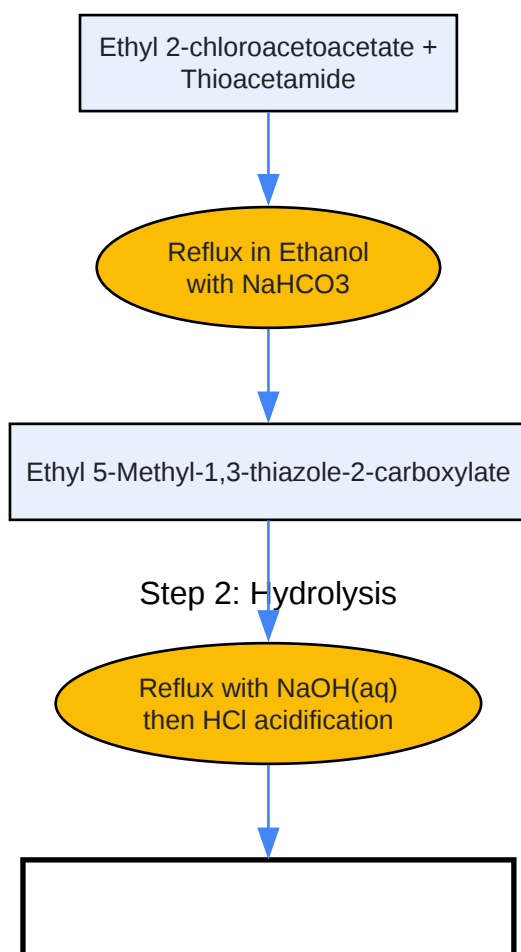
- Wash the solid with cold water and dry under vacuum to yield the pure product.

## Logical Workflow for Synthesis

The logical relationship of the synthesis process is depicted in the following diagram.

### Synthesis of 5-Methylthiazole-2-carboxylic Acid

#### Step 1: Hantzsch Thiazole Synthesis



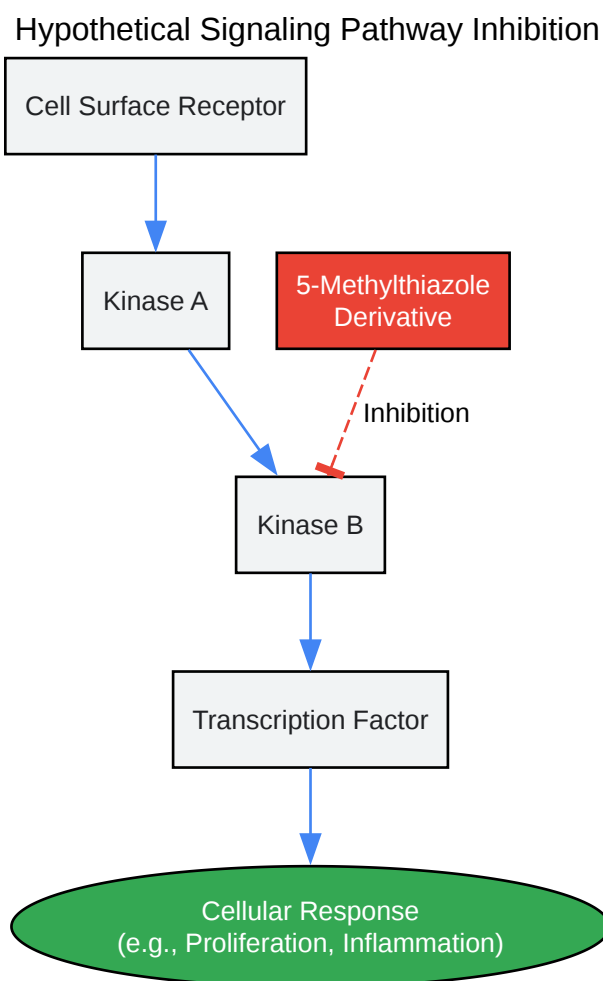
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Caption: Synthetic pathway for **5-Methylthiazole-2-carboxylic acid**.

## Signaling Pathways and Biological Relevance

While **5-methylthiazole-2-carboxylic acid** itself is primarily a synthetic intermediate, its derivatives have been implicated in various biological signaling pathways. For instance, compounds incorporating the 5-methylthiazole moiety have been investigated as potential inhibitors of enzymes and as modulators of cellular signaling cascades relevant to inflammation and cancer.

The diagram below illustrates a generalized logical relationship where a derivative of **5-methylthiazole-2-carboxylic acid** acts as an inhibitor in a hypothetical signaling pathway.



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Caption: Inhibition of a signaling cascade by a thiazole derivative.

## Conclusion

**5-Methylthiazole-2-carboxylic acid** is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. The synthetic protocols outlined in this guide, along with the compiled physicochemical and spectroscopic data, provide a solid foundation for researchers and drug development professionals to utilize this compound in their scientific endeavors. Further exploration of its derivatives is warranted to uncover new therapeutic agents that can address unmet medical needs.

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